2-(4-chlorophenyl)-N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide
Description
This compound is a pyrimidine-acetamide hybrid featuring a 4-chlorophenyl group, a dimethylamino-substituted pyrimidine ring, and an ethylenediamine linker. Its dimethylamino group enhances solubility compared to non-polar substituents, while the ethylenediamine moiety may improve binding affinity through flexible hydrogen-bonding interactions . Although direct pharmacological data for this compound is absent in the provided evidence, structurally related pyrimidine derivatives exhibit antimicrobial, antifungal, and immunomodulatory activities .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN5O/c1-12-10-15(23(2)3)22-17(21-12)20-9-8-19-16(24)11-13-4-6-14(18)7-5-13/h4-7,10H,8-9,11H2,1-3H3,(H,19,24)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXBMHXEGUBPKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)CC2=CC=C(C=C2)Cl)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide , also referred to as DB07288 in DrugBank, is a small molecule with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C19H21ClN4O
- Molecular Weight : 337.803 g/mol
- Structure : The compound features a chlorophenyl group, a dimethylamino group, and a pyrimidine moiety, which contribute to its biological properties.
The biological activity of this compound is primarily mediated through its interaction with various cellular pathways:
- Signal Transduction : It activates the phospholipase C gamma 1 (PLCG1) pathway, leading to the production of diacylglycerol and inositol trisphosphate, which are crucial for intracellular signaling .
- MAPK Pathway Activation : The compound promotes the activation of MAPK1/ERK2 and MAPK3/ERK1 pathways, which are essential for cell proliferation and differentiation .
- Nitric Oxide Production : It induces the expression of nitric oxide synthases (NOS2 and NOS3), facilitating nitric oxide production in endothelial cells, which plays a role in vascular functions .
Biological Activity
The compound has shown promising results in various biological assays:
- Cytotoxicity : In vitro studies indicate that it exhibits cytotoxic effects on cancer cell lines, potentially through apoptosis induction.
- Antimicrobial Activity : Preliminary tests suggest antimicrobial properties against certain bacterial strains.
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of the compound on non-small-cell lung carcinoma (NSCLC) cell lines. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may inhibit tumor growth through apoptosis .
Case Study 2: Vascular Effects
Research focusing on endothelial cells revealed that treatment with the compound increased nitric oxide levels, enhancing vasodilation. This effect indicates potential therapeutic applications in cardiovascular diseases .
Pharmacokinetics
The pharmacokinetic profile suggests:
- Human Intestinal Absorption : High probability of absorption (0.9124).
- Blood-Brain Barrier Penetration : High probability (0.9802), indicating potential central nervous system effects.
- CYP450 Interactions : It acts as an inhibitor for several CYP450 enzymes, particularly CYP1A2 and CYP2C19, which may influence drug metabolism .
Toxicology
Toxicological assessments indicate that while the compound shows promise as a therapeutic agent, it may exhibit Ames test toxicity at higher concentrations. Further studies are needed to evaluate its safety profile comprehensively .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target compound’s dimethylamino group (pKa ~8–9) increases basicity and water solubility compared to methoxy groups (electron-withdrawing, non-basic) in 4d and 4j .
- Heterocyclic Core: Thienopyrimidine derivatives () exhibit distinct electronic properties due to sulfur’s polarizability, which may alter binding kinetics compared to pyrimidine-based analogs .
Pharmacological and Physicochemical Comparisons
Solubility and Bioavailability
- The dimethylamino group in the target compound likely improves aqueous solubility (>50 μg/mL estimated) versus 4d and 4j, which rely on methoxy groups for polarity .
- Thienopyrimidine derivatives () show lower molecular weight (403.5 vs. ~393.9) but reduced solubility due to the hydrophobic thiophene ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
